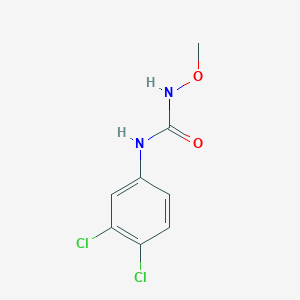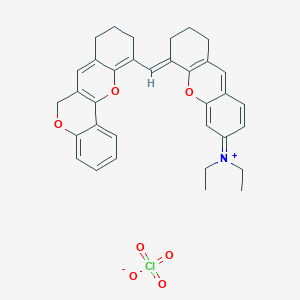
Fluorescent NIR 885
Vue d'ensemble
Description
Fluorescent NIR 885 is a Cyanine near-infrared-absorbing dye . It has a CAS Number of 177194-56-8 and a Molecular Weight of 604.09 . The Molecular Formula is C34H34ClNO7 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C34H34ClNO7 . The InChI key is RBRALSKYYWDESZ-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
This compound is a solid substance that emits fluorescence at λem 885 nm . Its molecular weight is 604.09 .Applications De Recherche Scientifique
Bioimaging Applications
Fluorescent dyes in the near-infrared (NIR) spectrum, such as NIR 885, have gained significant attention for bioimaging applications. Their ability to enable deep photon penetration in tissues while minimizing photo-damage and reducing background auto-fluorescence makes them ideal for monitoring various biologically relevant species in cells and organisms (Guo et al., 2014). NIR fluorescent probes are particularly effective in sensing ROS/RNS, metal ions, anions, enzymes, and intracellular pH changes. The advancement in NIR imaging agents has been significant, offering insights into cellular and molecular processes.
Photothermal Therapy Applications
NIR fluorescent dyes have been explored extensively for their application in photothermal therapy, especially in cancer treatment. The unique properties of these dyes, such as low cytotoxicity, good biocompatibility, and minimal interference from auto-fluorescence background, make them suitable for tumor diagnosis and non-invasive photothermal treatment of cancer (Chen et al., 2019). Their molecular properties and photothermal characteristics are key in the development of this therapeutic approach.
Photodynamic Therapy (PDT)
NIR-to-visible up-conversion fluorescent nanoparticles, including those that may involve NIR 885, show potential for photodynamic therapy in deep tissues. The ability of NIR light to penetrate thick tissue enables effective activation of photosensitizers for reactive oxygen species generation, crucial for killing cancer cells (Qian et al., 2009). This method is particularly valuable as it offers a way to target cancer cells while reducing damage to surrounding healthy tissues.
Tumor Diagnosis and Image-Guided Therapy
NIR fluorescent dyes are also pivotal in tumor diagnosis and image-guided therapy. They enhance the quality of fluorescent imaging and improve the signal-to-noise ratio, which is essential for accurate cancer diagnostics and treatment (Sun et al., 2019). The long emission wavelengths of these dyes facilitate better visualization and precision in targeting tumor regions.
Mécanisme D'action
Target of Action
Fluorescent NIR 885 is a cyanine near-infrared-absorbing dye It’s known that such dyes are often used in biological imaging to visualize and understand intracellular activities .
Mode of Action
The exact mode of action of this compound is not clearly defined in the available resources. As a cyanine near-infrared-absorbing dye, it likely works by absorbing near-infrared light and re-emitting it at a different wavelength. This property allows it to be used in various imaging applications, particularly in the field of biomedical research .
Biochemical Pathways
Near-infrared fluorescent probes like this compound have been used to map the activity of particular enzymes, providing deep and intuitive insights into the study of enzymes in biological systems .
Pharmacokinetics
An ideal nir-ii fluorophore for in vivo fluorescence imaging should have high quantum yields, red-shifted emission wavelengths as well as favorable pharmacokinetic properties in order to afford high imaging quality, monitor dynamic physiological process in real time, and mitigate safety concerns .
Result of Action
As a near-infrared-absorbing dye, it is known to be used as a photoprotective agent . In the field of biomedical research, such dyes are often used in imaging applications to visualize and understand intracellular activities .
Action Environment
It’s known that the performance of near-infrared fluorescent probes can be influenced by various factors, including the specific biological environment in which they are used .
Orientations Futures
NIR fluorescent probes, such as Fluorescent NIR 885, have gained considerable attention and made significant progress in the biomedical field . Future directions include the conjugation of NIR fluorophores to target specific cancer markers, which might be a realistic technology with diagnostic and therapeutic benefits .
Analyse Biochimique
Biochemical Properties
Fluorescent NIR 885 plays a significant role in biochemical reactions, particularly as a photoprotective agent. It interacts with various biomolecules, including enzymes and proteins, to protect them from photodamage. The compound’s near-infrared absorption properties allow it to shield sensitive biomolecules from harmful light exposure, thereby preserving their functionality. This compound has been shown to interact with enzymes involved in oxidative stress responses, helping to mitigate the effects of reactive oxygen species .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In different cell types, this compound has been observed to enhance cell viability by reducing oxidative stress and preventing photodamage. It also modulates gene expression related to stress responses and metabolic pathways, thereby supporting cellular homeostasis. The protective effects of this compound on cellular function make it a valuable tool in cell biology research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to proteins and enzymes, forming complexes that absorb near-infrared light and dissipate the energy as heat, thereby preventing photodamage. Additionally, this compound can inhibit or activate certain enzymes involved in oxidative stress responses, further contributing to its protective effects. These interactions help maintain the integrity and functionality of cellular components under light exposure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated good stability under various experimental conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound maintains its protective effects on cells, reducing photodamage and supporting cellular viability in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively protects tissues from photodamage without causing adverse effects. At higher doses, some toxic effects have been observed, including oxidative stress and cellular damage. These findings highlight the importance of optimizing dosage to achieve the desired protective effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and cellular metabolism. The compound has been shown to influence metabolic flux and metabolite levels, supporting cellular energy production and reducing the accumulation of harmful byproducts. These interactions help maintain cellular homeostasis and protect against metabolic imbalances .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target areas, enhancing its protective effects. The distribution of this compound within cells is influenced by its chemical properties and the presence of specific binding partners .
Subcellular Localization
This compound exhibits specific subcellular localization, targeting particular compartments or organelles within the cell. This localization is directed by targeting signals and post-translational modifications that guide the compound to its functional sites. The subcellular distribution of this compound is crucial for its activity, as it ensures that the compound is present in areas where it can effectively protect against photodamage and support cellular function .
Propriétés
IUPAC Name |
diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34NO3.ClHO4/c1-3-35(4-2)28-16-15-22-17-23-9-7-10-24(32(23)37-31(22)20-28)18-25-11-8-12-26-19-27-21-36-30-14-6-5-13-29(30)34(27)38-33(25)26;2-1(3,4)5/h5-6,13-20H,3-4,7-12,21H2,1-2H3;(H,2,3,4,5)/q+1;/p-1/b24-18+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRALSKYYWDESZ-NDUABGMUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](=C1C=CC2=CC3=C(C(=CC4=C5C(=CC6=C(O5)C7=CC=CC=C7OC6)CCC4)CCC3)OC2=C1)CC.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+](=C1C=CC2=CC3=C(/C(=C/C4=C5C(=CC6=C(O5)C7=CC=CC=C7OC6)CCC4)/CCC3)OC2=C1)CC.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34ClNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583386 | |
| Record name | (5E)-5-[(9,10-Dihydro-6H,8H-[1]benzopyrano[4,3-b][1]benzopyran-11-yl)methylidene]-N,N-diethyl-5,6,7,8-tetrahydro-3H-xanthen-3-iminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177194-56-8 | |
| Record name | (5E)-5-[(9,10-Dihydro-6H,8H-[1]benzopyrano[4,3-b][1]benzopyran-11-yl)methylidene]-N,N-diethyl-5,6,7,8-tetrahydro-3H-xanthen-3-iminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



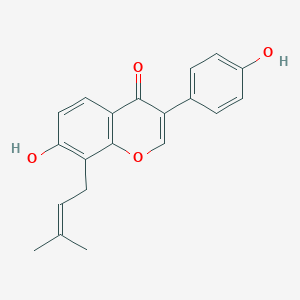
![1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B173933.png)

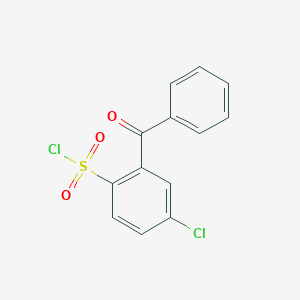
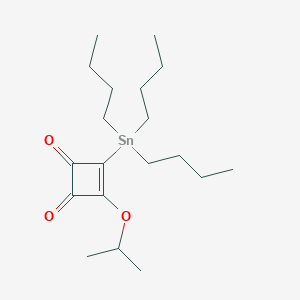
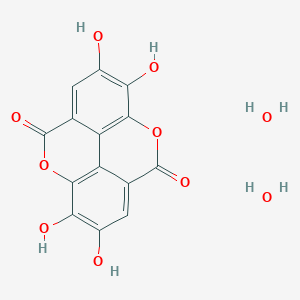
![(2R,3R,4S,5R)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B173948.png)


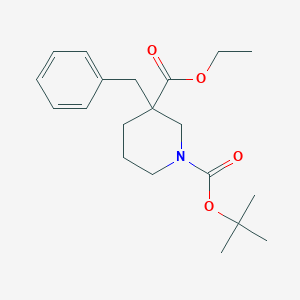
![Benzo[b]thiophen-5-ol](/img/structure/B173960.png)


